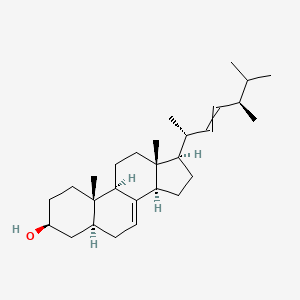

5a-Ergosta-7,22-dien-3b-ol

Descripción

Contextualization within the Ergostane (B1235598) Sterol Family

5a-Ergosta-7,22-dien-3b-ol, also known by synonyms such as Stellasterol and alpha-Dihydroergosterol, is a sterol lipid characterized by an ergostane skeleton. nih.govontosight.ai Its structure features a hydroxyl group at the 3β position and double bonds at the 7 and 22 positions. nih.govebi.ac.uk This particular arrangement of functional groups distinguishes it from other members of the ergostane family. smolecule.com

Ergostane-type steroids are a class of naturally occurring steroids primarily derived from ergosterol (B1671047), a principal sterol found in fungi. springermedizin.de These compounds exhibit considerable chemical diversity due to various oxidative and reductive modifications of the basic ergostane skeleton. springermedizin.de this compound is considered a derivative of ergosterol. ontosight.ai It is found in a variety of organisms, including fungi, some plants, and marine organisms like sponges and corals. ontosight.aismolecule.com

Academic Significance and Broad Research Trajectories

The academic significance of this compound stems from its diverse biological activities, which have prompted a range of research investigations. nih.govsmolecule.com Key areas of research include its potential anti-inflammatory, anticancer, and antiviral properties. nih.govebi.ac.uksmolecule.com

Anti-inflammatory and Anticancer Research: Preliminary studies have suggested that this compound may possess anti-inflammatory and anticancer properties, making it a compound of interest in medicinal research. smolecule.com Research indicates that it can modulate inflammatory pathways and may induce cell cycle arrest in certain cancer cell lines. smolecule.com For example, it has been shown to promote apoptosis (programmed cell death) through mechanisms involving endoplasmic reticulum stress. smolecule.com

Antiviral and Other Biological Activities: Research has also explored the antiviral potential of this compound. It has been identified as an anti-HSV-1 agent, indicating activity against the herpes simplex virus-1. nih.govebi.ac.uk Furthermore, it has been shown to inhibit the enzyme exo-alpha-sialidase (EC 3.2.1.18). nih.govebi.ac.uk Some studies have also reported its antifungal activity. nih.gov

As a sterol, this compound is integral to the structure and function of cell membranes, influencing their integrity and fluidity. smolecule.com This fundamental role in cellular biology makes it a valuable subject for biochemical research related to membrane dynamics and cell signaling pathways. smolecule.com The investigation into its biological activities has positioned this compound as a potential lead compound for the development of new therapeutic agents. smolecule.com

Structure

3D Structure

Propiedades

Fórmula molecular |

C28H46O |

|---|---|

Peso molecular |

398.7 g/mol |

Nombre IUPAC |

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1 |

Clave InChI |

QOXPZVASXWSKKU-ZRKHGVCBSA-N |

SMILES isomérico |

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |

SMILES canónico |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |

Origen del producto |

United States |

Natural Abundance and Isolation Methodologies for Research Purposes

Distribution in Diverse Eukaryotic Organisms

5a-Ergosta-7,22-dien-3b-ol is a naturally occurring phytosterol, a class of steroid alcohols synthesized by plants, algae, and fungi. oregonstate.eduwikipedia.org Its presence has been documented in a wide array of organisms, from terrestrial fungi and plants to various marine life forms.

This sterol is a known metabolite in several fungal species. Research has identified this compound in medicinal mushrooms, where it co-occurs with other sterols like ergosterol (B1671047). For instance, it has been reported in the spores of Ganoderma lucidum and has been isolated from Ganoderma sinense. nih.gov Fungi are a significant source of unique sterol compounds, which are integral components of their cell membranes, analogous to cholesterol in animal cells. wikipedia.orgwustl.edu

Table 1: Presence of this compound in Fungi

| Fungal Species | Part of Organism | Reference |

|---|---|---|

| Ganoderma lucidum | Spores Oil | nih.gov |

| Ganoderma sinense | Not specified | nih.gov |

The marine environment is a rich reservoir of sterol diversity. While specific data on this compound in echinoderms is not prevalent in the provided context, marine algae are known producers of a wide variety of phytosterols. The sterol composition in algae is diverse and influenced by their evolutionary origin. mdpi.com For example, green algae (Chlorophyta) are known to produce a variety of sterols, including ergosterol and β-sitosterol, suggesting that related compounds like this compound could also be present. mdpi.comnih.gov Red algae (Rhodophyta) primarily contain cholesterol but also feature minor quantities of other phytosterols. mdpi.comnih.gov Brown algae (Phaeophyceae) are a prominent source of fucosterol. mdpi.comnih.gov The study of microalgae, in particular, reveals a vast and largely untapped source of novel phytosterols, with composition varying based on species and environmental factors like light and temperature. nih.govmdpi.com

In the terrestrial plant kingdom, this compound has been identified in various species. It has been reported in the plant Clerodendrum chinense and found in the etiolated coleoptiles of maize (Zea mays). nih.govdocumentsdelivered.com The compound is also present in the seeds of cucumber (Cucumis sativus). documentsdelivered.com Phytosterols in plants are crucial structural components of cell membranes, where they regulate fluidity and permeability. wikipedia.org

Unicellular green algae represent an interesting evolutionary point for sterol synthesis. nih.govnih.gov Studies have shown that some species of green algae, such as those from the class Chlorophyceae, produce ergosterol, a sterol more commonly associated with fungi. nih.gov This suggests that the biosynthetic pathways in these organisms are capable of producing a variety of sterols, including intermediates and derivatives like this compound.

Table 2: Documented Occurrences of this compound in Terrestrial Plants

| Plant Species | Part of Organism | Reference |

|---|---|---|

| Clerodendrum chinense | Not specified | nih.gov |

| Zea mays (Maize) | Etiolated coleoptiles | documentsdelivered.com |

| Cucumis sativus (Cucumber) | Seeds | documentsdelivered.com |

Advanced Extraction and Purification Techniques for Research Applications from Biological Matrices

The isolation of this compound from natural sources for research involves a multi-step process of extraction and purification. The general methodologies are applicable to a wide range of sterols and are adapted based on the biological matrix.

A common initial step is solvent extraction , where the biological material is treated with organic solvents to dissolve the lipids, including sterols. nih.gov Common solvents for phytosterol extraction include n-hexane, ethanol, petroleum ether, and chloroform-methanol mixtures. nih.govcore.ac.uk Maceration and Soxhlet extraction are conventional techniques that have been widely used for this purpose. core.ac.uk

Because sterols can exist in free form or as esters, a saponification step is often employed. mdpi.com This process involves heating the lipid extract with a strong base, such as potassium hydroxide (B78521) (KOH) in an alcoholic solution, to hydrolyze the steryl esters into free sterols and fatty acid salts. mdpi.comnih.gov The free sterols can then be separated from the saponifiable fraction.

Following extraction, purification is necessary to isolate this compound from other lipids and sterols. Chromatography is the primary method used for this purpose. Techniques include:

Column Chromatography: Often used for initial fractionation of the crude extract.

High-Performance Liquid Chromatography (HPLC): A highly effective method for the separation and quantification of individual sterols. nih.govumn.edu Reversed-phase HPLC is frequently used for this application. nih.gov

Solid-Phase Extraction (SPE): Used for sample clean-up and purification, effectively separating sterols from other components. umn.eduelsevierpure.com

More advanced and efficient extraction techniques are also utilized in modern research:

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the solvent. It is considered a green technology due to the reduced use of organic solvents. nih.govnih.gov

Pressurized Liquid Extraction (PLE): This method employs solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces extraction time and solvent consumption compared to traditional methods. mdpi.com

The final identification and structural elucidation of the purified compound are typically confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

Table 3: Overview of Extraction and Purification Techniques for Sterols

| Technique | Principle | Application in Sterol Research |

|---|---|---|

| Solvent Extraction (e.g., Soxhlet, Maceration) | Dissolving lipids from a solid matrix using organic solvents. core.ac.uk | Initial extraction of crude lipid fraction containing sterols. nih.govcore.ac.uk |

| Saponification | Hydrolysis of esters using a base to release free sterols. mdpi.com | Quantification of total sterols by converting steryl esters to free sterols. mdpi.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a mobile and stationary phase. nih.gov | Purification and quantification of individual sterols. nih.govumn.edu |

| Supercritical Fluid Extraction (SFE) | Extraction using a solvent in its supercritical state (e.g., CO2). nih.gov | An environmentally friendly alternative for extracting phytosterols. nih.gov |

| Pressurized Liquid Extraction (PLE) | Extraction using solvents at high pressure and temperature. mdpi.com | Rapid and efficient extraction with reduced solvent usage. mdpi.com |

Biosynthetic Pathways and Metabolic Interconversions of 5a Ergosta 7,22 Dien 3b Ol

Position within the Broader Sterol Biosynthesis Cascade

The biosynthesis of sterols is a fundamental process in eukaryotes, leading to the production of essential membrane components and signaling molecules. In fungi, the primary end-product of this pathway is ergosterol (B1671047). The synthesis of ergosterol from its initial precursors involves a multi-step process that can be broadly divided into several stages. rsc.orgresearchgate.net 5α-Ergosta-7,22-dien-3β-ol emerges as an intermediate metabolite within the later stages of this pathway. Its structural features, specifically the double bonds at the 7th and 22nd carbon positions and the absence of a double bond at the 5th position, place it at a key juncture in the conversion of precursor sterols to the final product, ergosterol.

Enzymatic Transformations and Key Regulatory Points in its Production

The formation of 5α-Ergosta-7,22-dien-3β-ol is governed by the activity of specific enzymes within the ergosterol pathway. The regulation of these enzymes represents key control points that dictate the flow of metabolites through the pathway and, consequently, the levels of intermediate compounds.

The enzymes Erg3 and Erg5 play crucial roles in the later steps of ergosterol biosynthesis and are directly related to the metabolism of 5α-Ergosta-7,22-dien-3β-ol.

Erg3 (C-5 Sterol Desaturase): This enzyme is responsible for introducing a double bond at the C-5 position of the sterol ring. uniprot.orgyeastgenome.org In the context of 5α-Ergosta-7,22-dien-3β-ol, the absence of a C-5 double bond suggests that this compound is a substrate for or is upstream of the reaction catalyzed by Erg3. Specifically, in mutants lacking a functional ERG3 gene, there is a notable accumulation of sterols that lack the C-5(6) double bond, such as ergosta-7,22-dienol. uniprot.org This accumulation strongly indicates that ergosta-7,22-dienol is a direct precursor to a C-5 desaturated intermediate, and its conversion is blocked in the absence of Erg3 activity.

Erg5 (C-22 Sterol Desaturase): This enzyme introduces a double bond in the sterol side chain at the C-22 position. yeastgenome.org The presence of the C-22 double bond in 5α-Ergosta-7,22-dien-3β-ol indicates that the action of Erg5 has already occurred on a precursor molecule. Therefore, the formation of this compound is dependent on a functional Erg5 enzyme.

The interplay between these and other enzymes in the pathway determines the steady-state levels of various sterol intermediates.

The ergosterol biosynthesis pathway is not strictly linear and contains several branch points where intermediates can be channeled into alternative routes. These branch points can become particularly significant when a downstream enzyme is inhibited or absent. For instance, in the case of ERG3 mutants, the accumulation of ergosta-7,22-dienol and other Δ7-sterols demonstrates a metabolic bottleneck. frontiersin.org This accumulation can be considered a form of metabolic diversion, where the substrate for the missing enzyme builds up.

The regulation of the ergosterol pathway occurs at multiple levels, including the transcriptional control of the ERG genes. researchgate.net Transcription factors such as Upc2 and Ecm22 are known to regulate the expression of several genes in the pathway in response to cellular sterol levels. researchgate.net This regulation ensures that the production of ergosterol and its intermediates is tightly controlled to meet the cell's needs while avoiding the toxic accumulation of certain sterols.

Precursor-Product Relationships: Derivation from Ergosterol and Related Sterols

The direct precursor to 5α-Ergosta-7,22-dien-3β-ol within the ergosterol biosynthesis pathway is ergosta-7,22-dien-3-ol (B1205141). The conversion of this precursor is catalyzed by the enzyme C-5 sterol desaturase, encoded by the ERG3 gene, which introduces a double bond at the C-5 position to form ergosta-5,7,22-trien-3β-ol (ergosterol). uniprot.orgyeastgenome.org Therefore, 5α-Ergosta-7,22-dien-3β-ol is an intermediate that lies between its Δ7 precursor and the final Δ5,7 product, ergosterol.

Studies on fungal mutants have provided significant evidence for these precursor-product relationships. For example, in Candida albicans mutants with a defective ERG3 gene, a significant accumulation of ergosta-7,22-dienol is observed. researchgate.net This accumulation is a direct consequence of the inability of the cell to introduce the C-5 double bond, thus confirming the role of this compound as a precursor in the pathway.

The following table summarizes the key sterols and their relationship in this part of the biosynthetic pathway:

| Precursor | Enzyme | Product |

| Ergosta-7,22-dien-3-ol | Erg3 (C-5 Sterol Desaturase) | Ergosta-5,7,22-trien-3β-ol (Ergosterol) |

This table illustrates the conversion of the immediate precursor of 5α-Ergosta-7,22-dien-3β-ol to ergosterol, highlighting the role of the Erg3 enzyme.

Cellular and Organismal Metabolic Flux Studies

These analyses have shown that the flux through the ergosterol pathway is tightly regulated to maintain cellular homeostasis. researchgate.net For instance, the synthesis of HMG-CoA is a major metabolic checkpoint. researchgate.net Furthermore, factors such as oxygen and iron availability can significantly impact the metabolic flux through the sterol pathway, as several enzymatic steps are dependent on these cofactors. researchgate.net

By using metabolic engineering approaches, it is possible to redirect the metabolic flux towards the accumulation of specific intermediates. For example, the targeted disruption of the ERG5 gene in Saccharomyces cerevisiae has been shown to lead to the accumulation of ergosta-5,7-dien-3β-ol, a precursor of 5α-Ergosta-7,22-dien-3β-ol. researchgate.net This demonstrates that by manipulating key enzymatic steps, the metabolic flux can be diverted to produce desired sterol molecules.

Further research involving detailed metabolic flux analysis with labeled isotopes could provide more precise quantitative data on the production and consumption rates of 5α-Ergosta-7,22-dien-3β-ol, offering a deeper understanding of its dynamic role within the sterol biosynthesis network.

Biological Activities and Mechanistic Investigations of 5a Ergosta 7,22 Dien 3b Ol

Modulation of Intracellular Signaling Pathways

Anti-inflammatory Mechanisms

5α-Ergosta-7,22-dien-3β-ol has been identified as a significant modulator of inflammatory responses through its interaction with key intracellular signaling pathways. Research has demonstrated its ability to interfere with multiple stages of the inflammatory cascade, from the initial stress responses within the cell to the production of inflammatory mediators.

The endoplasmic reticulum (ER) is a critical organelle for protein folding and synthesis. When its function is disrupted, a state known as ER stress occurs, which can trigger an inflammatory response. A key protein involved in ER stress-induced inflammation and apoptosis is the C/EBP homologous protein (CHOP).

Studies have shown that 5α-Ergosta-7,22-dien-3β-ol can effectively counteract the expression of CHOP induced by inflammatory stimuli. In a study using lipopolysaccharide (LPS)-challenged RAW 264.7 macrophage cells, pre-incubation with ergosta-7,22-dien-3-ol (B1205141) was found to be effective against the upregulation of CHOP expression. plos.orgnih.govresearchgate.net This suggests that the compound helps to mitigate the cellular stress signals that contribute to the inflammatory process. The inhibition of CHOP is a crucial mechanism, as prolonged ER stress and CHOP activation are linked to various inflammatory diseases. mdpi.com

Nuclear factor-kappa B (NF-κB) is a protein complex that acts as a master regulator of inflammation. In its inactive state, it is held in the cytoplasm by an inhibitory protein called IκB-α. Upon stimulation by inflammatory signals, IκB-α is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Research has demonstrated that 5α-Ergosta-7,22-dien-3β-ol can effectively inhibit the activation of NF-κB. plos.orgnih.gov Specifically, it has been shown to be effective against the degradation of IκB-α, thereby preventing the release and nuclear translocation of NF-κB. plos.org By stabilizing the IκB-α protein, 5α-Ergosta-7,22-dien-3β-ol effectively blocks a critical step in the NF-κB signaling pathway, leading to a downstream reduction in the expression of inflammatory genes. plos.orgnih.gov

A related compound, Ergosta-7, 9 (11), 22-trien-3β-ol (EK100), has also been shown to inhibit the IκB/NF-κB signaling pathway. dntb.gov.uamdpi.comnih.gov

The activation of signaling pathways like NF-κB leads to the production of various pro-inflammatory mediators that drive the inflammatory response. These include enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as signaling molecules such as cytokines and chemokines.

Similarly, a structurally related compound, Ergosta-7, 9 (11), 22-trien-3β-ol (EK100), has been shown to suppress the release of cytokines and attenuate the mRNA and protein expression of pro-inflammatory mediators. dntb.gov.uamdpi.comnih.govsemanticscholar.orgnih.govresearchgate.net It specifically inhibited the expression of IL-6, iNOS, and NF-κB. nih.gov Furthermore, another related compound, ergosta-7,22-dien-3-one, has been shown to stimulate nitric oxide production and induce the production of cytokines and chemokines in J774A.1 cells. nih.govchemfaces.com

| Compound | Mediator | Effect | Cell Line | Reference |

|---|---|---|---|---|

| 5α-Ergosta-7,22-dien-3β-ol | iNOS | Effective against expression | RAW 264.7 | plos.org |

| 5α-Ergosta-7,22-dien-3β-ol | COX-2 | Limited effect alone, contributes in combination | RAW 264.7 | plos.org |

| 5α-Ergosta-7,22-dien-3β-ol | Nitric Oxide (NO) | 20% reduction in levels | RAW 264.7 | plos.org |

| Ergosta-7, 9 (11), 22-trien-3β-ol (EK100) | Cytokines | Suppressed release | RAW264.7 | dntb.gov.uamdpi.comnih.gov |

| Ergosta-7, 9 (11), 22-trien-3β-ol (EK100) | IL-6, iNOS, NF-κB | Inhibited expression | Not specified | nih.gov |

| Ergosta-7,22-dien-3-one | Nitric Oxide, Cytokines, Chemokines | Stimulated production | J774A.1 | nih.govchemfaces.com |

The innate immune system relies on pattern recognition receptors, such as Toll-like receptors (TLRs), to detect pathogen-associated molecular patterns and initiate an inflammatory response. TLR4, for example, recognizes LPS, a component of the outer membrane of Gram-negative bacteria.

While direct studies on 5α-Ergosta-7,22-dien-3β-ol's effect on TLR expression are limited, research on closely related compounds provides insight. Ergosta-7, 9 (11), 22-trien-3β-ol (EK100) has been shown to interfere with the docking of LPS to the TLR4/myeloid differentiation-2 (MD-2) co-receptor complex. dntb.gov.uamdpi.com This action suppresses the TLR4/NF-κB inflammatory pathway. dntb.gov.uamdpi.com

Another related compound, ergosta-7,22-dien-3-one, has been demonstrated to induce the expression of TLRs in J774A.1 cells. nih.govchemfaces.comresearchgate.net This suggests that ergostane-type sterols can have complex and varied effects on the initial stages of immune cell activation.

Anticancer and Pro-apoptotic Activities

Ergostane-type sterols, including compounds structurally similar to 5α-Ergosta-7,22-dien-3β-ol, have demonstrated promising anticancer and pro-apoptotic activities in various cancer cell lines. These activities are often mediated through the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.

While direct evidence for 5α-Ergosta-7,22-dien-3β-ol is emerging, studies on related compounds provide a strong indication of its potential mechanisms. For instance, ergosterol (B1671047) peroxide and (22E)-ergosta-7,22-dien-5alpha-hydroxy-3,6-dione have been shown to inhibit the growth of both androgen-sensitive (LNCaP) and androgen-insensitive (DU-145) human prostate cancer cells. nih.gov This growth inhibition is, at least in part, due to the induction of apoptosis, as evidenced by a significant increase in caspase-3 activity and DNA fragmentation. nih.gov

Another related compound, Ergosta-14,22-dien-3-ol, exhibited significant cytotoxic activity against Jurkat/E6-1 cells. brieflands.com This activity was associated with a noticeable increase in the expression of the p53 protein, a well-known tumor suppressor that can trigger cell cycle arrest and apoptosis. brieflands.com

Furthermore, an extract from Marthasterias glacialis, containing ergosta-7,22-dien-3-ol and palmitic acid, was found to have an apoptotic effect on neuroblastoma cells. sigmaaldrich.com This effect involved endoplasmic reticulum stress and the upregulation of CHOP. sigmaaldrich.com

| Compound/Extract | Cancer Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Ergosterol peroxide | LNCaP, DU-145 (Prostate) | Inhibited cell growth, induced apoptosis | Increased caspase-3 activity, DNA fragmentation | nih.gov |

| (22E)-ergosta-7,22-dien-5alpha-hydroxy-3,6-dione | LNCaP, DU-145 (Prostate) | Inhibited cell growth, induced apoptosis | Increased caspase-3 activity, DNA fragmentation | nih.gov |

| Ergosta-14,22-dien-3-ol | Jurkat/E6-1 | Significant cytotoxic activity | Increased p53 expression | brieflands.com |

| Extract containing ergosta-7,22-dien-3-ol | Neuroblastoma | Apoptotic effect | ER-stress, CHOP upregulation | sigmaaldrich.com |

Induction of Cell Cycle Arrest

Investigations into the antiproliferative effects of 5a-Ergosta-7,22-dien-3b-ol have revealed its capacity to interfere with the normal progression of the cell cycle in cancer cells. A study involving a lipophilic extract containing ergosta-7,22-dien-3-ol demonstrated a notable induction of cell cycle arrest in both human breast cancer (MCF-7) and human neuroblastoma (SH-SY5Y) cell lines. This effect was observed to be concentration-dependent, suggesting a direct influence of the compound on the cellular machinery that governs cell division. The arrest of the cell cycle is a critical mechanism for controlling the proliferation of cancer cells, and these findings highlight the potential of this compound as a modulator of this fundamental process.

Promotion of Apoptosis and Caspase Activation

Beyond halting the cell cycle, this compound has been implicated in the induction of programmed cell death, or apoptosis. In the same study that identified its effect on cell cycle arrest, morphological evaluation of treated MCF-7 and SH-SY5Y cells showed chromatin condensation and the formation of lipid droplets, which are characteristic features of apoptosis. nih.gov This observation was further substantiated by the biochemical evaluation of key apoptotic markers. Specifically, the activities of caspase-3 and caspase-9 were found to be elevated in cells exposed to the extract containing the sterol. nih.gov Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. Their activation indicates the initiation of a cascade of events leading to cell death.

Furthermore, a study on a structurally related compound, (22E)-ergosta-7,22-dien-5alpha-hydroxy-3,6-dione, demonstrated pro-apoptotic activity in both androgen-sensitive (LNCaP) and androgen-insensitive (DU-145) human prostate cancer cells. This was evidenced by a significant increase in caspase-3 activity, indicating that the ergostane (B1235598) skeleton may be a key structural feature for inducing apoptosis in various cancer cell types.

Influence on Endoplasmic Reticulum Stress in Cancer Cell Lines

The endoplasmic reticulum (ER) plays a crucial role in protein folding, and disruptions to this process can lead to ER stress, which in turn can trigger apoptosis. In the context of the lipophilic extract containing this compound, the observed apoptotic effect in MCF-7 and SH-SY5Y cells was linked to a mechanism involving ER stress. nih.gov This was characterized by the upregulation of the CCAAT/-enhancer-binding protein homologous protein (CHOP), a key transcription factor in the ER stress-mediated apoptotic pathway. nih.gov It is important to note, however, that the study attributed the primary responsibility for this specific ER stress-mediated effect to palmitic acid, which was also present in the extract. nih.gov Therefore, while an association between the extract and ER stress was established, further research is required to specifically delineate the role of this compound in inducing ER stress in cancer cells.

Inhibition of Cancer Cell Proliferation in Diverse in vitro Models (e.g., MCF-7, SH-SY5Y, LNCaP, DU-145)

The inhibitory effects of this compound on the proliferation of various cancer cell lines have been documented. As previously mentioned, a lipophilic extract containing this sterol markedly affected DNA synthesis in a concentration-dependent manner in both MCF-7 and SH-SY5Y cell lines, with the neuroblastoma cell line showing greater susceptibility. nih.gov

In the context of prostate cancer, a semisynthetic derivative, (22E)-ergosta-7,22-dien-5alpha-hydroxy-3,6-dione, exhibited an inhibitory effect on the growth of both LNCaP and DU-145 cells after 72 hours of incubation, as determined by the MTT assay. These findings suggest that compounds possessing the ergostane framework have the potential to impede the proliferation of a range of cancer cell types, including those of breast, neuronal, and prostate origin.

| Cell Line | Cancer Type | Observed Effect | Compound Tested |

|---|---|---|---|

| MCF-7 | Breast Cancer | Inhibition of DNA synthesis, Cell cycle arrest | Ergosta-7,22-dien-3-ol (in extract) |

| SH-SY5Y | Neuroblastoma | Inhibition of DNA synthesis, Cell cycle arrest | Ergosta-7,22-dien-3-ol (in extract) |

| LNCaP | Prostate Cancer (Androgen-Sensitive) | Inhibitory effect on cell growth | (22E)-ergosta-7,22-dien-5alpha-hydroxy-3,6-dione |

| DU-145 | Prostate Cancer (Androgen-Insensitive) | Inhibitory effect on cell growth | (22E)-ergosta-7,22-dien-5alpha-hydroxy-3,6-dione |

Modulation of Androgen Receptor Signaling Pathways in Carcinogenesis

The androgen receptor (AR) is a critical factor in the development and progression of prostate cancer. While research has demonstrated the pro-apoptotic and anti-proliferative effects of ergostane compounds in prostate cancer cell lines, direct evidence linking this compound to the modulation of androgen receptor signaling pathways is currently limited in the available scientific literature. The inhibitory effects observed in LNCaP (androgen-sensitive) and DU-145 (androgen-insensitive) cells by a related compound suggest that the mechanism of action may not be solely dependent on the AR signaling pathway. Further investigation is warranted to determine if this compound directly interacts with the androgen receptor or its downstream signaling components.

Anti-angiogenic Properties in Tumor Models

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Some natural compounds have been shown to inhibit this process, thereby exerting an anti-tumor effect. A related compound, Ergosta-7,9(11),22-trien-3β-ol, also known as EK100, has been reported to possess anti-angiogenic activities. However, specific studies demonstrating the anti-angiogenic properties of this compound in tumor models are not extensively documented in the current body of scientific literature. This remains an area for future research to explore another potential avenue through which this compound might exert anti-cancer effects.

Antimicrobial and Antiviral Properties

In addition to its anti-cancer activities, this compound has been identified as having potential antimicrobial and antiviral properties. Under its synonym Stellasterol, the compound is noted to have antifungal activity. Furthermore, it has been reported as an anti-HSV-1 agent, indicating its potential to inhibit the replication of the Herpes Simplex Virus 1.

Research on a closely related compound, Ergosta-5, 7, 22-triene-3β, 14α – diol, has demonstrated significant antibacterial activity. This compound was effective against Methicillin-Resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes. These findings suggest that the ergostane class of steroids may be a promising source for the development of new antimicrobial and antiviral agents.

| Activity Type | Target Organism/Virus | Compound |

|---|---|---|

| Antifungal | Not specified | This compound (Stellasterol) |

| Antiviral | Herpes Simplex Virus 1 (HSV-1) | This compound (Stellasterol) |

| Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | Ergosta-5, 7, 22-triene-3β, 14α – diol |

| Antibacterial | Streptococcus pyogenes | Ergosta-5, 7, 22-triene-3β, 14α – diol |

Antiviral Activity (e.g., against Herpes Simplex Virus type 1, Influenza)

The specific antiviral activity of this compound against Herpes Simplex Virus type 1 (HSV-1) or influenza viruses has not been specifically reported. However, broader research into natural products has identified various sterols and their derivatives as possessing antiviral properties. mdpi.comnih.gov

Enveloped viruses, such as HSV and influenza, rely on lipid membranes for their structure and for entry into host cells. mdpi.com Compounds that can interfere with these viral envelopes or the host cell's membrane dynamics can inhibit viral replication. Research has shown that certain highly conjugated ergosterols isolated from marine-derived fungi exhibit significant antiviral activities against multiple strains of influenza A and B viruses. nih.gov Another study on sterols isolated from the mushroom Hypsizigus marmoreus demonstrated inhibitory effects on the activation of the Epstein-Barr virus (EBV). nih.gov The potential for sterols to exhibit antiviral activity is an active area of investigation, focusing on their ability to disrupt the viral life cycle, particularly entry and replication steps.

Antitubercular Activity against Pathogens

There is no direct evidence in the reviewed literature of antitubercular activity for this compound. However, studies on other natural sterols have indicated potential activity against Mycobacterium tuberculosis. For instance, several sterols isolated from the edible mushroom Hypsizigus marmoreus showed antitubercular activity, with minimum inhibitory concentrations (MIC) ranging from 1-51 μg/ml. nih.gov

Furthermore, research into novel antitubercular agents has identified certain marine sponge-derived 5(6→7)abeo-sterols as having good inhibitory activity, whereas common cholestane-type sterols were inactive. nih.gov This suggests that the specific three-dimensional structure of the sterol nucleus is critical for its antimycobacterial effects. The bacterium M. tuberculosis is also known to metabolize host cholesterol, and enzymes within this pathway are considered potential drug targets. researchgate.netox.ac.uk

Table 1: Antitubercular Activity of Selected Natural Sterols

| Compound/Source | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Sterols from Hypsizigus marmoreus | Mycobacterium tuberculosis H37Rv | 1-51 µg/ml | nih.gov |

Note: This table presents data for related sterol compounds, not this compound, to provide context on the potential for antitubercular activity within this chemical class.

Contribution to Biological Membrane Dynamics and Cellular Structure

Influence on Cell Membrane Integrity and Fluidity

Specific experimental data on how this compound influences membrane integrity and fluidity are not available. However, the function of sterols as key regulators of membrane properties is a fundamental concept in cell biology. creative-proteomics.commetwarebio.com Sterols like cholesterol (in animals) and ergosterol (in fungi) insert themselves into the phospholipid bilayer of cell membranes. metwarebio.com

Their rigid, planar ring structure allows them to modulate membrane fluidity in a temperature-dependent manner:

At high temperatures , sterols decrease membrane fluidity by restricting the movement of phospholipid fatty acid chains, preventing the membrane from becoming too fluid. creative-proteomics.com

At low temperatures , they increase fluidity by disrupting the tight packing of phospholipids, which prevents the membrane from becoming a rigid gel. creative-proteomics.com

This buffering action is crucial for maintaining the structural integrity and proper function of the cell membrane across various conditions. acs.org By preventing excessive permeability to small, water-soluble molecules, sterols help maintain the necessary gradients across the membrane.

Role in Membrane Phase Separation and Lipid Domain Formation

While the specific role of this compound in lipid domain formation has not been characterized, the involvement of sterols in this process is well-established. Sterols, in conjunction with sphingolipids and specific phospholipids, drive the formation of specialized microdomains within the cell membrane known as "lipid rafts" or liquid-ordered (lₒ) phase domains. creative-proteomics.comlibretexts.org

These domains are more tightly packed and ordered than the surrounding liquid-disordered (lₐ) phase of the membrane. libretexts.org The formation of these rafts is critical for various cellular processes, including signal transduction, protein trafficking, and viral entry. creative-proteomics.comfrontiersin.org Comparative studies have shown that ergosterol is particularly effective, sometimes more so than cholesterol, at promoting the formation of the liquid-ordered phase and inducing domain separation. researchgate.netnih.gov The specific stereochemistry of the sterol, including its ring structure and side chain, influences its packing with other lipids and its ability to organize these microdomains. researchgate.netbiorxiv.org

Implications in Lipid Metabolism Regulation

Direct evidence for the role of this compound as a regulator of lipid metabolism is not present in the available literature. In mammals, lipid and cholesterol metabolism are tightly controlled by complex signaling pathways. nih.govnih.gov Metabolites of cholesterol, such as oxysterols and bile acids, act as signaling molecules that activate nuclear hormone receptors (e.g., LXR, FXR) to regulate the expression of genes involved in cholesterol transport, synthesis, and catabolism. nih.govannualreviews.org A key regulatory pathway is the sterol regulatory element-binding protein (SREBP) system, which senses cellular cholesterol levels and adjusts the transcription of genes for cholesterol and fatty acid synthesis accordingly. metwarebio.com

Whether this compound, which is of fungal/plant origin, can interact with these mammalian regulatory systems is unknown. Its metabolic fate and signaling capabilities would depend on its ability to be recognized and processed by host enzymes and receptors.

Effects on Endogenous Cholesterol Synthesis and Blood Lipid Profiles in Research Models

No data is available in the scientific literature regarding the effects of this compound on cholesterol synthesis or blood lipid profiles.

Synergistic Interactions with Other Bioactive Compounds in Biological Assays

There is no information in the published scientific literature concerning the synergistic interactions of this compound with other bioactive compounds.

Structural Analogs, Derivatives, and Structure Activity Relationship Studies

Characterization of Naturally Occurring Derivatives

Nature has produced a wide array of sterols structurally related to 5α-ergosta-7,22-dien-3β-ol. These derivatives often feature variations in the pattern of unsaturation within the sterol nucleus or modifications to the side chain and substitutions on the core ring structure.

One of the most extensively studied naturally occurring analogs is ergosterol (B1671047) peroxide (5α,8α-epidioxyergosta-6,22-dien-3β-ol). This compound is a prominent secondary metabolite found in numerous species of fungi and mushrooms, such as Ganoderma lucidum and Tricholoma populinum. acs.orgnih.govresearchgate.net Its defining feature is the 5α,8α-endoperoxide bridge across the B-ring, a structural element absent in 5α-ergosta-7,22-dien-3β-ol. mdpi.com

Other related sterols isolated from natural sources include:

5α-Ergosta-7,22-diene-3β,5-diol , a dihydroxylated derivative. nih.gov

(22E)-Ergosta-7,22-diene-3,5,6-triol , also known as cerevisterol, which features three hydroxyl groups on the A and B rings. chemspider.com

Ergosta-7,9(11),22-trien-3β-ol (EK100), a derivative with a conjugated double bond system in the B-ring, has been isolated from the medicinal mushroom Antrodia camphorata. nih.gov

Ergosta-5,7-dien-3β-ol (22,23-Dihydroergosterol), which differs in the placement of the double bonds within the B-ring. nih.gov

Ergost-7-en-3-ol , found in the crown-of-thorns starfish Acanthaster planci, represents another variation in the sterol core. pensoft.net

These compounds showcase the structural diversity generated by different biosynthetic pathways in various organisms.

| Compound Name | Key Structural Difference from 5α-Ergosta-7,22-dien-3β-ol | Example Natural Source(s) |

|---|---|---|

| Ergosterol Peroxide | 5α,8α-endoperoxide bridge; Δ6 double bond | Ganoderma lucidum, Tricholoma populinum acs.orgresearchgate.net |

| 5α-Ergosta-7,22-diene-3β,5-diol | Additional C-5 hydroxyl group | Not specified in provided sources nih.gov |

| (22E)-Ergosta-7,22-diene-3,5,6-triol (Cerevisterol) | Additional C-5 and C-6 hydroxyl groups | Fungi chemspider.com |

| Ergosta-7,9(11),22-trien-3β-ol (EK100) | Additional Δ9(11) double bond | Antrodia camphorata nih.gov |

| Ergosta-5,7-dien-3β-ol | Δ5 double bond instead of saturated A/B ring junction | Venturia inaequalis, Phycomyces blakesleeanus nih.gov |

| Ergost-7-en-3-ol | Lacks Δ22 double bond in the side chain | Acanthaster planci pensoft.net |

Biosynthetically Modified and Semi-synthetic Forms of the Compound

The structural framework of 5α-ergosta-7,22-dien-3β-ol and its close analog, ergosterol, provides a versatile scaffold for modification through biosynthetic and semi-synthetic methods. These modifications aim to enhance biological activity, improve physicochemical properties like solubility, or create novel compounds for pharmacological screening.

Biotransformation studies have demonstrated that microorganisms can introduce specific chemical changes to the sterol structure. For instance, the bacterium Nocardia erythropolis transforms 5α-ergosta-7,22-dien-3β-ol into ergosta-7,22-dien-3-one and ergosta-7,22-dien-17α-ol-3-one . nih.gov This process involves oxidation of the 3β-hydroxyl group and, in the second product, further hydroxylation at the C-17 position. nih.gov

Semi-synthetic approaches have generated a wide range of derivatives. A significant focus has been on modifying ergosterol peroxide to improve its poor aqueous solubility, a factor that can limit bioavailability. acs.orgnih.gov A focused library of ergosterol peroxide derivatives was created by introducing groups that promote hydrogen bonding, with a sulfate (B86663) derivative showing significantly improved solubility. acs.orgnih.gov Other synthetic modifications include the creation of:

Ergosterol peroxide-coumarin conjugates , designed as fluorescent probes to target mitochondria and enhance anticancer activity. mdpi.com

Ergosterol peroxide sulfonamides , which have shown greater efficacy in reducing cancer cell viability compared to the parent compound. mdpi.com

Ergosterol esters , such as ergosterol laurate and oleate, prepared to increase solubility in lipid-based carriers. mdpi.com

5α-Ergosta-7,22-dien-3β-ol acetate , an acetylated form of the parent compound. echemi.com

Novel sterol analogs generated through nitroso Diels-Alder reactions with the diene system of ergosterol, creating new heterocyclic scaffolds with biological activity. nih.gov

| Derivative Name | Parent Compound | Modification Method | Purpose of Modification |

|---|---|---|---|

| Ergosta-7,22-dien-3-one | 5α-Ergosta-7,22-dien-3β-ol | Biotransformation (Nocardia erythropolis) | Investigation of microbial metabolism nih.gov |

| Ergosterol Peroxide Sulfonamide | Ergosterol Peroxide | Semi-synthesis | Improve antitumor activity mdpi.com |

| Ergosterol Peroxide-Coumarin Conjugates | Ergosterol Peroxide | Semi-synthesis | Mitochondria targeting; enhanced cytotoxicity mdpi.com |

| Ergosterol Laurate | Ergosterol | Semi-synthesis (Esterification) | Increase solubility/bioavailability mdpi.com |

| Nitroso Diels-Alder Adducts | Ergosterol | Semi-synthesis (Cycloaddition) | Generate novel analogs with anticancer activity nih.gov |

Comparative Analysis of Biological Activities Across Sterol Analogs

Comparative studies of ergostane-type sterols reveal that subtle changes in chemical structure can lead to significant differences in biological activity. The anticancer properties of this class of compounds have been a primary focus of investigation.

Ergosterol peroxide has demonstrated notable cytotoxicity against a wide range of cancer cell lines. mdpi.com Studies on its derivatives have shown that increasing aqueous solubility through chemical modification can directly correlate with enhanced activity against triple-negative breast cancer (TNBC) models. acs.orgnih.gov For example, an ergosterol peroxide sulfonamide derivative was found to be more effective at reducing cancer cell viability than the original ergosterol peroxide. mdpi.com In contrast, ergosterol itself, which lacks the peroxide bridge, is generally not considered cytotoxic, highlighting the critical role of this functional group. mdpi.commdpi.com

However, ergosterol is not without biological effects. It has been shown to inhibit the growth of various cancer cell lines, including liver, breast, and gastric cancer cells, and can enhance the cytotoxicity of other chemotherapeutic agents. mdpi.com Its derivatives also exhibit varied activities. A glucopyranosyl derivative of ergosterol showed higher activity in inhibiting lipopolysaccharide-induced nitric oxide production compared to the parent compound. mdpi.com

Other analogs display different biological profiles. Ergosta-7,9(11),22-trien-3β-ol (EK100) has been investigated for its anti-fatigue and ergogenic properties, demonstrating an ability to increase energy storage and reduce fatigue-related biomarkers in animal models. nih.gov Novel analogs created via nitroso Diels-Alder reactions with ergosterol, followed by N-O bond cleavage, yielded compounds with micromolar inhibitory activity against PC-3 (prostate) and MCF-7 (breast) cancer cell lines. nih.gov

| Compound/Analog | Observed Biological Activity | Key Research Finding |

|---|---|---|

| Ergosterol Peroxide (EP) | Anticancer (e.g., TNBC) | Cytotoxicity is significant; activity correlates with aqueous solubility. acs.orgnih.gov |

| EP Sulfonamide Derivative | Anticancer | More effective in reducing cancer cell viability than the parent EP. mdpi.com |

| Ergosterol | Anticancer, Chemo-sensitizer | Inhibits growth of various cancer cell lines; lacks the potent cytotoxicity of EP. mdpi.com |

| Ergosta-7,9(11),22-trien-3β-ol (EK100) | Anti-fatigue, Ergogenic | Improves exercise performance and reduces fatigue markers in mice. nih.gov |

| Nitroso Diels-Alder Adducts (N-O cleaved) | Anticancer (PC-3, MCF-7) | Novel synthetic analogs show low micromolar inhibition of cancer cells. nih.gov |

Structure-Activity Relationship (SAR) Investigations for Elucidating Biological Potency

Structure-activity relationship (SAR) studies are essential for understanding how specific molecular features of 5α-ergosta-7,22-dien-3β-ol and its analogs contribute to their biological effects. These investigations help identify the key pharmacophores responsible for activity and guide the design of more potent and selective compounds.

A critical SAR finding within this class relates to the 5α,8α-endoperoxide bridge found in ergosterol peroxide. This moiety is widely accepted as being crucial for the compound's cytotoxic effects. mdpi.commdpi.com The proposed mechanism involves the homolytic cleavage of the peroxide bond in the reducing intracellular environment of cancer cells, leading to the formation of reactive oxygen species (ROS). mdpi.commdpi.com This ROS production acts as a powerful internal stimulus for apoptosis, or programmed cell death. mdpi.com The fact that ergosterol, which lacks this peroxide bridge, is not directly cytotoxic supports the indispensable role of this feature. mdpi.com

The C-3 hydroxyl group is another important site for SAR. It serves as a feasible functional handle for synthetic modifications. mdpi.com Attaching other molecules at this position, as seen in the ergosterol peroxide-coumarin conjugates, can dramatically alter the compound's properties, such as subcellular localization, leading to significantly enhanced cytotoxicity compared to the parent sterol. mdpi.com

The double bonds in the sterol core also influence biological activity and metabolism. In the biotransformation of 5α-ergosta-7,22-dien-3β-ol by Nocardia erythropolis, the presence of the Δ7 double bond was found to slow the cleavage of the sterol side chain. nih.gov Furthermore, the absence of a Δ5 double bond in this substrate prevents the formation of a Δ4-3-keto system, a common metabolic pathway for many other steroids. nih.gov

Table of Mentioned Compounds

| Common Name / Identifier | Systematic Name |

|---|---|

| 5α-Ergosta-7,22-dien-3β-ol | (3β,5α,22E)-Ergosta-7,22-dien-3-ol |

| Stellasterol | (3β,5α,22E)-Ergosta-7,22-dien-3-ol |

| Ergosterol Peroxide | 5α,8α-epidioxyergosta-6,22-dien-3β-ol |

| 5α-Ergosta-7,22-diene-3β,5-diol | (3β,5α,22E)-Ergosta-7,22-diene-3,5-diol |

| Cerevisterol | (3β,5α,6β,22E)-Ergosta-7,22-diene-3,5,6-triol |

| EK100 | Ergosta-7,9(11),22-trien-3β-ol |

| 22,23-Dihydroergosterol | (3β,5α)-Ergosta-5,7-dien-3-ol |

| Ergost-7-en-3-ol | (3β,5α)-Ergost-7-en-3-ol |

| Ergosta-7,22-dien-3-one | (5α,22E)-Ergosta-7,22-dien-3-one |

| Ergosta-7,22-dien-17α-ol-3-one | (5α,17α,22E)-17-hydroxyergosta-7,22-dien-3-one |

| Ergosterol | (3β,22E)-Ergosta-5,7,22-trien-3-ol |

| Ergosterol Laurate | [(3β,22E)-Ergosta-5,7,22-trien-3-yl] dodecanoate |

| 5α-Ergosta-7,22-dien-3β-ol acetate | [(3β,5α,22E)-Ergosta-7,22-dien-3-yl] acetate |

Ecological and Environmental Research Perspectives of 5a Ergosta 7,22 Dien 3b Ol

Role as a Biomarker for Algal Presence in Aquatic and Sedimentary Systems

The chemical stability of 5a-Ergosta-7,22-dien-3b-ol allows it to be preserved in aquatic sediments over geological timescales, making it an effective biomarker for paleoecological reconstructions. Its presence and concentration in sediment layers provide historical data on the composition of algal communities, offering insights into past environmental conditions.

In contemporary aquatic ecosystems, the analysis of this compound in water samples helps in monitoring the distribution and biomass of certain algal populations. While a wide range of sterols can be found in phytoplankton, specific sterols can sometimes be indicative of particular algal classes or even genera. For instance, while not exclusively, Δ⁵,²² sterols have been suggested as potential biomarkers for certain species within the Chlorophyceae class.

Table 1: Illustrative Distribution of this compound in Different Algal Groups

| Algal Group | Representative Genera | Presence of this compound |

| Chlorophyceae (Green Algae) | Chlamydomonas, Scenedesmus | Can be a significant sterol component |

| Bacillariophyceae (Diatoms) | Navicula, Thalassiosira | Generally less common or absent |

| Dinophyceae (Dinoflagellates) | Peridinium, Gymnodinium | Not typically a major sterol |

| Cyanobacteria (Blue-Green Algae) | Microcystis, Anabaena | Sterol composition is distinct |

Note: This table is illustrative and the presence and concentration of specific sterols can vary depending on the species and environmental conditions.

The utility of this compound as a biomarker is enhanced when used in conjunction with other chemical markers, such as fatty acids and other sterols. This multi-proxy approach allows for a more detailed and accurate assessment of the microbial community structure in both present and past aquatic environments.

Ecological Significance in Microbial and Interspecies Interactions

Beyond its role as a passive biomarker, this compound is an active participant in the chemical ecology of aquatic environments. Sterols are essential components of eukaryotic cell membranes, influencing their fluidity and permeability. The specific sterol composition of an alga can therefore impact its interactions with other organisms.

Furthermore, there is growing evidence that sterols and their derivatives can act as signaling molecules in the aquatic environment, mediating interactions between different microbial species. While research in this area is ongoing, it is plausible that the release of this compound by algae could influence the behavior and metabolism of surrounding bacteria and other microorganisms. These chemical cues can play a role in the formation of symbiotic or antagonistic relationships within microbial communities.

Table 2: Potential Ecological Roles of this compound in Interspecies Interactions

| Type of Interaction | Potential Role of this compound |

| Algal-Bacterial Interactions | May act as a chemical signal influencing bacterial colonization of algal surfaces. |

| Trophic Interactions (Algae-Zooplankton) | Can influence the nutritional quality of algae for grazers, potentially affecting food selection. |

| Interspecies Signaling | Could be involved in quorum sensing-like phenomena among microbial eukaryotes. |

Note: The roles outlined in this table are based on the broader understanding of sterol functions in microbial ecology and represent areas of active research.

Advanced Research Methodologies and Future Directions in 5a Ergosta 7,22 Dien 3b Ol Studies

Non-Routine Spectroscopic and Chromatographic Approaches for Elucidating Biological Mechanisms and Metabolites

Advanced analytical techniques are crucial for identifying and quantifying 5a-Ergosta-7,22-dien-3b-ol and its metabolites in complex biological matrices. While routine methods provide basic structural information, non-routine and hyphenated approaches offer enhanced sensitivity and specificity, enabling a more detailed understanding of its metabolic fate and mechanism of action.

Hyphenated chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for sterol analysis. nih.govnih.gov These methods allow for the separation of complex mixtures of sterols and their derivatives, followed by their identification and quantification based on their mass-to-charge ratio. nih.govnih.gov For GC-MS analysis, derivatization of sterols, such as conversion to trimethylsilyl (B98337) (TMS) ethers, is often employed to increase their volatility and thermal stability, leading to improved chromatographic resolution and mass spectrometric fragmentation patterns. springernature.com Ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers a high-throughput alternative to GC-MS, reducing sample preparation and analysis time while maintaining high resolution and sensitivity. endocrine-abstracts.org

Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has also emerged as a valuable technique for the analysis of sterols, offering rapid and sensitive analysis without the need for derivatization. mdpi.com These advanced chromatographic methods are instrumental in "steroidomics," the large-scale analysis of steroids in a biological sample, which can help elucidate the metabolic pathways and perturbations caused by this compound. nih.gov

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the unambiguous structural elucidation of novel metabolites of this compound. These spectroscopic methods provide detailed information about the connectivity of atoms within a molecule, which is essential for characterizing previously unknown compounds.

| Analytical Technique | Application in this compound Research | Key Advantages |

| GC-MS | Identification and quantification of the compound and its metabolites. | High resolution and established libraries for spectral comparison. nih.gov |

| LC-MS/MS | High-throughput analysis of sterols in biological fluids. | High sensitivity, specificity, and versatility for a wide range of compounds. nih.gov |

| UPLC-MS/MS | Rapid and comprehensive profiling of urinary steroids. | Reduced analysis time and increased sample throughput compared to GC-MS. endocrine-abstracts.org |

| SFC-MS | Rapid and sensitive analysis without derivatization. | Shorter analysis time and higher sensitivity for certain compounds. mdpi.com |

| 2D NMR | Unambiguous structural elucidation of novel metabolites. | Provides detailed information on molecular connectivity. |

Applications of In Vitro and Cell-Based Model Systems for Mechanistic Studies

In vitro and cell-based models are essential for investigating the biological activities and mechanisms of action of this compound without the complexities of a whole organism. These systems allow for controlled experiments to assess cytotoxicity, effects on cell signaling pathways, and interactions with specific molecular targets.

A variety of human cancer cell lines have been used to study the effects of ergostane-type steroids. For instance, the pro-apoptotic activity of related compounds has been investigated in androgen-sensitive (LNCaP) and androgen-insensitive (DU-145) human prostate cancer cells. In these studies, assays such as the MTT assay for cell viability, caspase-3 activity assays for apoptosis, and COMET and TUNEL assays for DNA fragmentation are employed.

Cell-based assays are also used to screen for inhibitors of the ergosterol (B1671047) biosynthesis pathway, which is a key target for antifungal drugs. nih.gov These assays can identify the specific enzyme being inhibited by analyzing the accumulation of sterol precursors in treated cells. nih.gov

The development of host-pathogen interaction models in a screening assay format allows for the simultaneous assessment of a compound's antifungal activity and its compatibility with human cells. nih.gov This approach provides a more comprehensive understanding of a compound's potential as a therapeutic agent.

| Model System | Research Application | Key Assays |

| Human Cancer Cell Lines (e.g., LNCaP, DU-145) | Evaluation of anticancer and pro-apoptotic activity. | MTT, caspase activity, COMET, TUNEL. |

| Yeast-based Assays | Screening for inhibitors of the ergosterol biosynthesis pathway. | Analysis of sterol precursor accumulation. nih.gov |

| Host-Pathogen Interaction Models | Simultaneous assessment of antifungal activity and host cell toxicity. | Host cell survival assays. nih.gov |

Computational Modeling for Structure-Function Prediction and Ligand Interactions

Computational modeling has become an integral part of modern drug discovery and mechanistic studies, providing valuable insights into the structure-activity relationships (SARs) of compounds like this compound and their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By developing predictive QSAR models, researchers can design new derivatives of this compound with potentially enhanced activity. These models are built using statistical methods like partial least squares regression and can be validated to ensure their predictive power. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is used to investigate the potential interactions of this compound with various enzymes and receptors, helping to elucidate its mechanism of action. For example, docking studies have been used to explore the binding of ergostane-type steroids to bacterial drug targets. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govlongdom.org These models can then be used for virtual screening of large compound databases to identify novel molecules with similar activity. nih.gov This approach is valuable for discovering new lead compounds for drug development.

| Computational Method | Application in this compound Research | Insights Gained |

| QSAR | Predicting the biological activity of new derivatives. | Understanding the relationship between chemical structure and function. nih.govmdpi.com |

| Molecular Docking | Simulating the binding of the compound to target proteins. | Identifying key interactions and potential mechanisms of action. researchgate.net |

| Pharmacophore Modeling | Identifying key structural features for biological activity and virtual screening. | Discovery of novel compounds with similar activity profiles. nih.govnih.gov |

Identification of Unexplored Biological Roles and Future Research Opportunities

While some biological activities of this compound and related sterols have been investigated, there remains a vast potential for discovering new roles and therapeutic applications. Future research will likely focus on several promising areas.

The immunomodulatory effects of fungal sterols are an emerging area of interest. Some studies suggest that ergosterol can interact with the immune system, indicating that this compound may also possess immunomodulatory properties that warrant further investigation. researchgate.net

The potential of ergosterol and its derivatives as anti-inflammatory and antioxidant agents suggests that this compound could be explored for these activities. mdpi.com Further studies are needed to fully understand its mechanisms of action and its effects in various models of inflammation and oxidative stress.

Continuous pharmacological research on ergosterol and its analogues may lead to the development of new drugs and nutraceuticals. mdpi.com This includes exploring its potential in combination with existing drugs, such as chemotherapeutic agents, to enhance efficacy and reduce side effects. mdpi.com

The development of novel drug delivery systems for ergostane-type steroids could improve their bioavailability and therapeutic efficacy. This is an important area for future research to translate the biological activities observed in vitro to in vivo applications.

Future research should also focus on:

Comprehensive Metabolomic Profiling: To identify all metabolites of this compound and understand its complete metabolic pathway.

Target Identification and Validation: Utilizing proteomic and genomic approaches to identify the specific molecular targets of this compound.

In Vivo Studies: Conducting well-designed animal studies and eventually clinical trials to validate the therapeutic potential of this compound for various conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.